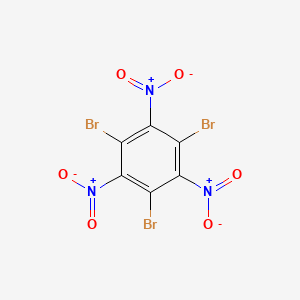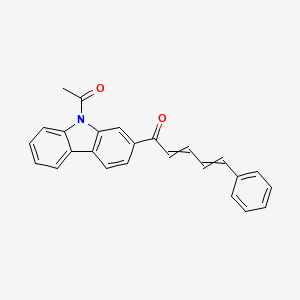
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic heterocycle, and a conjugated penta-2,4-dien-1-one system, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of carbazole with acetyl chloride to introduce the acetyl group at the 9-position. This is followed by a Knoevenagel condensation reaction with benzaldehyde and malonic acid to form the penta-2,4-dien-1-one system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, various solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in organic electronics. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- 1-(9-Acetyl-9H-carbazol-2-yl)-2-chloroethanone
- 1-(9-Acetyl-9H-carbazol-2-yl)-3-phenylprop-2-en-1-one
Comparison: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is unique due to its extended conjugated system, which enhances its electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring efficient electron transfer, such as in OLEDs and photovoltaic cells. Additionally, its structural complexity offers more opportunities for chemical modifications and functionalization.
Propriétés
Numéro CAS |
88093-05-4 |
|---|---|
Formule moléculaire |
C25H19NO2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-(9-acetylcarbazol-2-yl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H19NO2/c1-18(27)26-23-13-7-6-12-21(23)22-16-15-20(17-24(22)26)25(28)14-8-5-11-19-9-3-2-4-10-19/h2-17H,1H3 |
Clé InChI |
MJABHDBQYQSFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=CC=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylsilane](/img/structure/B14405684.png)
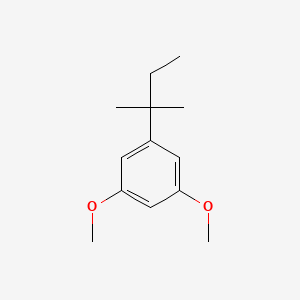
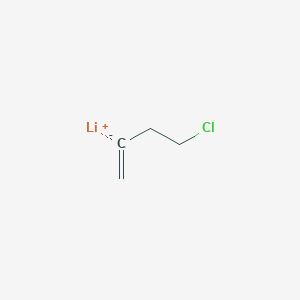
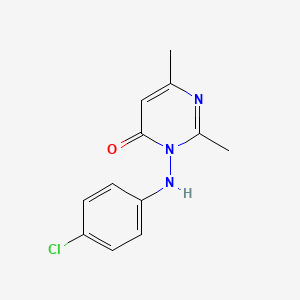
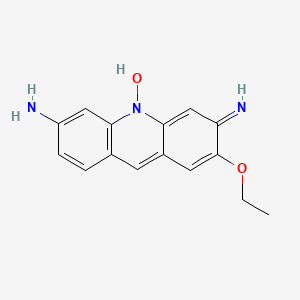
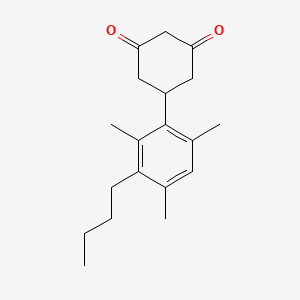
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
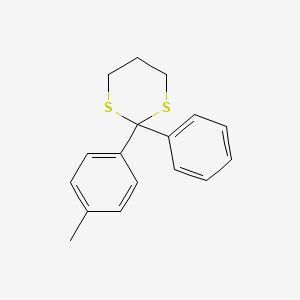
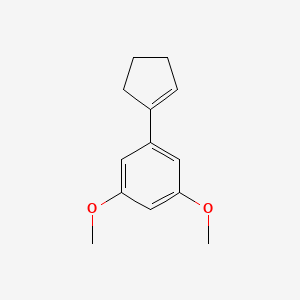
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
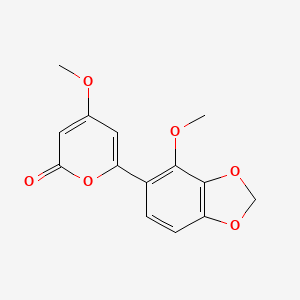
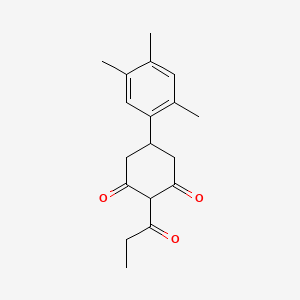
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
